molecular formula C11H11N3O B6602671 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol CAS No. 1039843-59-8

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol

Cat. No.: B6602671
CAS No.: 1039843-59-8
M. Wt: 201.22 g/mol
InChI Key: WHHQHORDEKMEJO-UHFFFAOYSA-N
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Description

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol is a heterocyclic compound that features a pyrrolo[2,1-c][1,2,4]triazole core attached to a phenol group.

Preparation Methods

The synthesis of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the attachment of the phenol group .

Chemical Reactions Analysis

4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can prevent necroptosis and reduce inflammation and cell death in various disease models .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-9-5-3-8(4-6-9)11-13-12-10-2-1-7-14(10)11/h3-6,15H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHQHORDEKMEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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